4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a bromophenyl group, and a fluorobenzyl thioether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Bromophenyl Group: This step often involves the use of brominated aromatic compounds and coupling reactions.
Attachment of the Fluorobenzyl Thioether Moiety: This is usually done via nucleophilic substitution reactions where a thiol group reacts with a fluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and aromatic groups can facilitate these interactions by forming hydrogen bonds, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-((3-fluorobenzyl)thio)-4(3H)-quinazolinone
- 4-Bromo-3-fluorobenzyl bromide
- 2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
4-(4-(4-Bromophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the triazole ring, makes it a versatile compound for various applications.
Properties
CAS No. |
477329-86-5 |
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Molecular Formula |
C20H14BrFN4S |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14BrFN4S/c21-16-4-6-18(7-5-16)26-19(15-8-10-23-11-9-15)24-25-20(26)27-13-14-2-1-3-17(22)12-14/h1-12H,13H2 |
InChI Key |
PJCKZDHZMAYPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
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